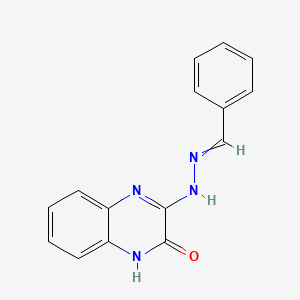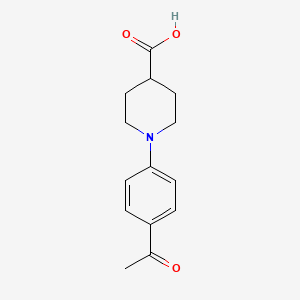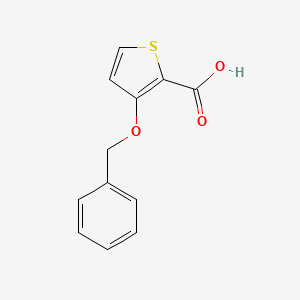
3-(Benzyloxy)-2-thiophenecarboxylic acid
Overview
Description
3-(Benzyloxy)-2-thiophenecarboxylic acid is a compound that can be associated with benzo[b]thiophene derivatives, which are significant due to their applications as selective estrogen receptor modulators and their potential in various chemical reactions. The compound's relevance is highlighted by its structural relation to benzo[b]thiophenes and thiophenecarboxylic acids, which have been extensively studied for their chemical and physical properties, as well as their synthetic accessibility .
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives often involves intramolecular cyclization or aromatic nucleophilic substitution reactions. For instance, 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions can be synthesized from the benzo[b]thiophene core using Heck-type coupling, yielding products such as 2-aryl-3-amino or phenoxybenzo[b]thiophenes . Additionally, an Ir(III)-catalyzed oxidative annulation method has been developed for the construction of benzothieno[3,2-c] benzopyranones, which involves multiple C-H cleavages and C-C/C-O bond formations . These methods demonstrate the synthetic versatility of benzo[b]thiophene derivatives and provide a foundation for the synthesis of 3-(Benzyloxy)-2-thiophenecarboxylic acid.
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-2-thiophenecarboxylic acid can be inferred from studies on similar thiophene derivatives. For example, the electronic structure of thiophenecarboxylic acids has been investigated using ab initio molecular orbital calculations, providing insights into the stability and electronic properties of these compounds . The molecular structure is also influenced by substituents on the thiophene ring, as seen in the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, where chemoselective reduction was employed .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions, including nitration, which can lead to substitution at different positions on the benzene ring. For example, nitration of benzo[b]thiophen-3-carboxylic acid results in a mixture of nitro-isomers, with the position of substitution varying depending on the reaction conditions . Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives yields a range of substitution products, highlighting the reactivity of the carboxylic group and the influence of substituents on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophenecarboxylic acids have been characterized through various analytical techniques. For instance, a quantitative assay for 2-(2-thiophenecarboxy)benzoic acid and its metabolites was developed using high-performance liquid chromatography, which is essential for pharmacokinetic studies . The enthalpies of combustion and sublimation of thiophenecarboxylic acids have been measured, and their gas-phase enthalpies of formation have been determined, providing valuable thermodynamic data . These studies contribute to a comprehensive understanding of the physical and chemical properties of 3-(Benzyloxy)-2-thiophenecarboxylic acid and related compounds.
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Application : 4-Benzyloxy-3-methylbenzeneboronic acid is a compound used in organic chemistry, specifically in the synthesis of various organic compounds .
Synthesis and Analytical Characterization of Cyclization Products
- Field : Pharmaceutical Sciences
- Application : The cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester has been studied .
- Method : The mono-alkyl methyl benzoate was obtained from the OH alkylation of 3,5-dihydroxymethylbenzoate using propargyl bromide, 18-crown-6, and anhydrous potassium carbonate in anhydrous dimethylformamide at 80 °C for 48 h .
- Results : The cyclization led to the synthesis of a new, unexpected compound. Its molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
Inhibition of Excitatory Amino Acid Transporters (EAATs)
- Field : Neurochemistry
- Application : 3S-BOAA, a compound similar to 3-(Benzyloxy)-2-thiophenecarboxylic acid, is used as a selective inhibitor of excitatory amino acid transporters (EAATs).
- Results : The outcomes of these experiments would depend on the specific setup, but typically the use of these inhibitors can help to elucidate the function of EAATs in the nervous system.
Suzuki–Miyaura Coupling in Organic Chemistry
- Field : Organic Chemistry
- Application : Boron reagents, such as 3-(Benzyloxy)phenylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as Suzuki-Miyaura cross-coupling reactions .
Preparation of Electrophilic Fluorination Reagent for PET Imaging Agents
- Field : Radiopharmaceutical Sciences
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
Synthesis of Substituted Isoindolines via Palladium-Catalyzed Cascade Reaction
- Field : Organic Chemistry
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
Suzuki–Miyaura Coupling in Organic Chemistry
- Field : Organic Chemistry
- Application : Boron reagents, such as 3-(Benzyloxy)phenylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as Suzuki-Miyaura cross-coupling reactions .
Preparation of Electrophilic Fluorination Reagent for PET Imaging Agents
- Field : Radiopharmaceutical Sciences
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
Synthesis of Substituted Isoindolines via Palladium-Catalyzed Cascade Reaction
- Field : Organic Chemistry
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenylmethoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-10(6-7-16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEDDFOWAJIHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377596 | |
| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-thiophenecarboxylic acid | |
CAS RN |
186588-88-5 | |
| Record name | 3-(Phenylmethoxy)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186588-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

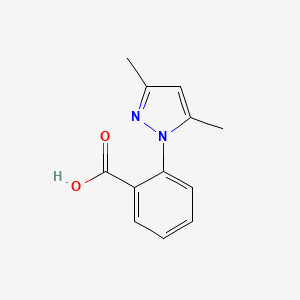
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)
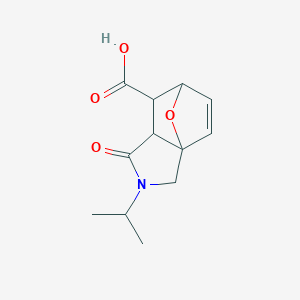
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)
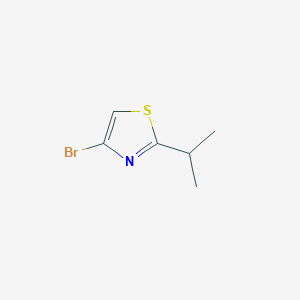
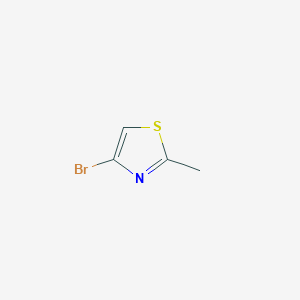
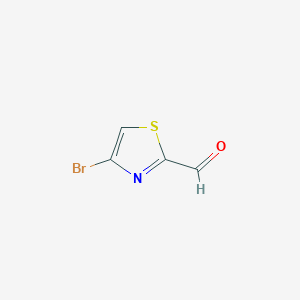
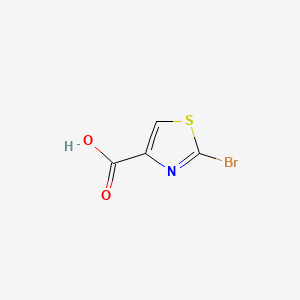
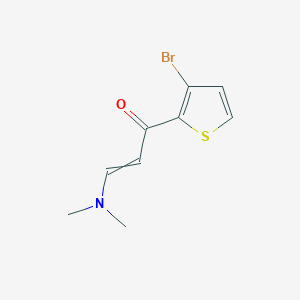
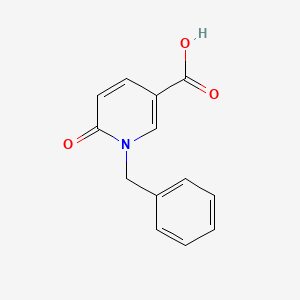
![3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1272509.png)
![2-[2-(4-Bromophenyl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1272512.png)
